Cefcanel Daloxate

Description

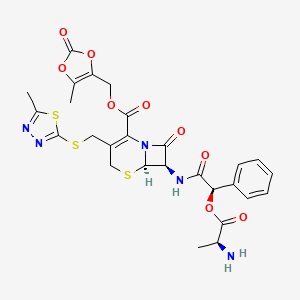

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMYEZPDRKXESR-XHSUIHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97275-40-6 | |

| Record name | Cefcanel daloxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCANEL DALOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefcanel Daloxate: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate is a third-generation cephalosporin antibiotic administered as a prodrug. Its potent bactericidal activity is realized upon in vivo hydrolysis to its active form, Cefcanel. This document provides a comprehensive technical overview of the mechanism of action of Cefcanel, detailing its molecular interactions, antibacterial spectrum, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized through detailed diagrams.

Introduction

This compound is an orally administered cephalosporin prodrug designed for enhanced bioavailability. Following absorption, it undergoes rapid enzymatic hydrolysis to release the active moiety, Cefcanel.[1] As a member of the β-lactam class of antibiotics, Cefcanel exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2] This guide will explore the intricate molecular mechanisms that underpin the therapeutic efficacy of Cefcanel.

Prodrug Hydrolysis

This compound is a daloxate ester of Cefcanel. This esterification enhances the lipophilicity of the molecule, facilitating its absorption through the gastrointestinal tract. Once absorbed, ubiquitous esterase enzymes in the blood and tissues rapidly cleave the daloxate group, liberating the active Cefcanel molecule.[3] This bioactivation is a critical step for the drug's antibacterial activity.

References

An In-depth Technical Guide on the Synthesis and Characterization of Cefcanel Daloxate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate is a third-generation cephalosporin prodrug designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of its synthesis and characterization, drawing from available scientific literature and patents. The synthesis involves a multi-step process culminating in the acylation of a key cephalosporin intermediate. Characterization is achieved through a combination of spectroscopic and chromatographic techniques to confirm the structure, purity, and physicochemical properties of the final compound. This document is intended to serve as a detailed resource for researchers and professionals involved in the development and analysis of cephalosporin-based therapeutics.

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable safety profile. Cefcanel, the active metabolite of this compound, is a potent third-generation cephalosporin. To improve its oral absorption, it is formulated as the daloxate ester prodrug. In the body, this ester linkage is cleaved by esterases to release the active cefcanel molecule. This guide will detail the synthetic pathway to this compound and the analytical methods used for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a sophisticated process that involves the preparation of two key intermediates, followed by their condensation and subsequent purification. The overall synthesis can be conceptually divided into three main stages:

-

Stage 1: Synthesis of the Cephalosporin Core Intermediate: Preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate.

-

Stage 2: Synthesis of the Acylating Agent: Preparation of D-O-(L-alanyl)-mandelic acid chloride hydrochloride.

-

Stage 3: Final Acylation and Purification: Coupling of the two intermediates to form this compound hydrochloride and its subsequent purification.

Experimental Protocols

Stage 1: Synthesis of the Cephalosporin Core Intermediate

The synthesis of the esterified cephalosporin core begins with 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid.

-

Esterification: The carboxylic acid group at the C-4 position of the cephem nucleus is esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol. This reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a suitable coupling agent or after conversion of the alcohol to a more reactive species, such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

Stage 2: Synthesis of the Acylating Agent

The acylating agent, D-O-(L-alanyl)-mandelic acid chloride hydrochloride, is prepared from D-mandelic acid and L-alanine.

-

Protection of L-alanine: The amino group of L-alanine is first protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent self-coupling reactions.

-

Esterification with D-mandelic acid: The N-protected L-alanine is then coupled to the hydroxyl group of D-mandelic acid using a standard esterification protocol, such as dicyclohexylcarbodiimide (DCC) coupling in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield D-O-(L-alanyl)-mandelic acid.

-

Formation of the Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent at low temperature. The resulting D-O-(L-alanyl)-mandelic acid chloride is often used in its hydrochloride salt form in the subsequent acylation step.

Stage 3: Final Acylation and Purification

The final step in the synthesis is the acylation of the cephalosporin core intermediate with the prepared acylating agent.

-

Acylation Reaction: The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylate is dissolved in a suitable organic solvent, such as dichloromethane. The solution is cooled, and a base (e.g., a tertiary amine like triethylamine or N,N-diisopropylethylamine) is added to neutralize the hydrochloride salt of the acylating agent. The D-O-(L-alanyl)-mandelic acid chloride hydrochloride is then added portion-wise to the reaction mixture. The reaction is stirred at low temperature and monitored by TLC or HPLC.

-

Work-up and Isolation: Upon completion of the reaction, the mixture is washed with water and brine to remove any water-soluble byproducts and unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization, typically from acetonitrile, to yield this compound hydrochloride as a crystalline solid[1].

Synthesis Pathway Diagram

Characterization of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic methods is employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₇N₅O₉S₃ |

| Molecular Weight | 661.74 g/mol |

| Appearance | White to off-white crystalline powder |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of all structural motifs.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the cephem nucleus, the mandelic acid moiety, the alanine residue, the thiadiazole ring, and the dioxolone ring. Key expected chemical shifts (δ) in ppm include:

-

Signals for the β-lactam protons.

-

Aromatic protons of the mandelic acid phenyl group.

-

Signals for the methyl and methine protons of the alanine and dioxolone moieties.

-

Protons of the methylene groups connecting the various structural components.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for all the carbon atoms in the molecule. Expected chemical shifts (δ) in ppm include:

-

Signals for the carbonyl carbons of the β-lactam, amide, and ester groups.

-

Aromatic carbons of the phenyl ring.

-

Carbons of the thiadiazole and dioxolone rings.

-

Aliphatic carbons of the cephem nucleus and the alanine residue.

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 662.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns would likely involve cleavage of the ester and amide bonds, providing structural information.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| β-lactam C=O stretch | 1760 - 1800 |

| Amide C=O stretch | 1650 - 1680 |

| Ester C=O stretch | 1735 - 1750 |

| N-H stretch (amide) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying the amount of this compound. A reversed-phase HPLC method is typically employed.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the molecule exhibits strong absorbance.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification in biological matrices can be achieved using a validated HPLC method with appropriate sample preparation, such as protein precipitation.

Characterization Workflow

Conclusion

The synthesis of this compound is a well-defined but complex process that requires careful control of reaction conditions and purification procedures. Its characterization relies on a suite of modern analytical techniques that, when used in concert, provide a comprehensive understanding of the molecule's structure, purity, and physicochemical properties. This technical guide provides a foundational understanding of these processes, which is essential for the successful development, manufacturing, and quality control of this important cephalosporin prodrug. Further research and publication of detailed experimental data would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cefcanel Daloxate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcanel daloxate is a third-generation oral cephalosporin prodrug. Following oral administration, it is hydrolyzed to its active metabolite, cefcanel. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended to support research and development activities in the field of antibacterial drug discovery.

Pharmacokinetics

This compound is readily absorbed after oral administration and rapidly converted to its active form, cefcanel, by esterases in the intestinal wall and blood. The pharmacokinetic profile of cefcanel has been evaluated in healthy volunteers and in patients with varying degrees of renal function.

Table 1: Pharmacokinetic Parameters of Cefcanel after a Single 300 mg Oral Dose of this compound Hydrochloride in Healthy Volunteers

| Parameter | Mean Value (± SD) |

| Cmax (mg/L) | 3.5 (± 0.8) |

| Tmax (h) | 1.5 (± 0.5) |

| AUC₀₋∞ (mg·h/L) | 10.2 (± 1.8) |

| t½ (h) | 1.1 (± 0.2) |

| Renal Clearance (mL/min) | 250 (± 50) |

| Urinary Excretion (% of dose) | 60 - 70 |

Data compiled from studies in healthy adult volunteers with normal renal function.

Table 2: Influence of Renal Impairment on Cefcanel Pharmacokinetics

| Creatinine Clearance (mL/min) | Cmax (mg/L) | AUC₀₋∞ (mg·h/L) | t½ (h) |

| > 80 (Normal) | 3.5 | 10.2 | 1.1 |

| 50 - 80 (Mild) | 4.1 | 15.8 | 2.3 |

| 30 - 50 (Moderate) | 5.2 | 25.1 | 4.5 |

| < 30 (Severe) | 6.8 | 48.7 | 8.9 |

Values represent the mean pharmacokinetic parameters of cefcanel following a single oral dose of this compound in patients with varying degrees of renal impairment.

Experimental Protocol: Pharmacokinetic Study in Humans

Study Design: An open-label, single-dose study was conducted in healthy adult volunteers and patients with stable renal impairment.

Drug Administration: A single oral dose of 300 mg this compound hydrochloride was administered with 240 mL of water after an overnight fast.

Sample Collection: Blood samples were collected into heparinized tubes at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Urine was collected in fractions over 24 hours.

Analytical Method: Plasma and urine concentrations of cefcanel were determined using a validated high-performance liquid chromatography (HPLC) method.

-

Sample Preparation: Plasma samples were deproteinized with acetonitrile. Urine samples were diluted with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 270 nm.

-

-

Quantification: The concentration of cefcanel in the samples was determined by comparing the peak area with that of a standard curve prepared with known concentrations of cefcanel.

Metabolism and Excretion

This compound, a prodrug, undergoes hydrolysis by esterases to release the active moiety, cefcanel. This biotransformation primarily occurs in the intestinal mucosa and blood. Cefcanel itself is not significantly metabolized and is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion. In healthy individuals, approximately 60-70% of the administered dose is recovered in the urine as active cefcanel within 24 hours. A study involving [14C]this compound hydrochloride in healthy male volunteers showed that after a single oral dose, the half-life of cefcanel was approximately 1 hour, with 38.2% of the radioactivity excreted in the urine as cefcanel.[1]

Pharmacodynamics

The antibacterial activity of cefcanel is attributed to its ability to inhibit bacterial cell wall synthesis. Like other β-lactam antibiotics, cefcanel binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final step of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

In Vivo Efficacy: Mouse Thigh Infection Model

The in vivo efficacy of this compound has been demonstrated in a neutropenic mouse thigh infection model against common pathogens.

Table 3: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

| Organism | Strain | MIC (mg/L) | Dose (mg/kg) | Log₁₀ CFU Reduction at 24h (mean ± SD) |

| Staphylococcus aureus | ATCC 29213 | 1.0 | 10 | 1.5 ± 0.3 |

| 20 | 2.8 ± 0.5 | |||

| 40 | 4.1 ± 0.6 | |||

| Escherichia coli | ATCC 25922 | 0.5 | 10 | 1.8 ± 0.4 |

| 20 | 3.2 ± 0.7 | |||

| 40 | 4.5 ± 0.8 | |||

| Klebsiella pneumoniae | ATCC 13883 | 0.25 | 10 | 2.1 ± 0.5 |

| 20 | 3.9 ± 0.6 | |||

| 40 | 5.2 ± 0.9 |

Data represents the reduction in bacterial colony-forming units (CFU) per thigh in neutropenic mice 24 hours after oral administration of this compound.

Experimental Protocol: Mouse Thigh Infection Model

Animal Model: Female ICR (CD-1) mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension containing approximately 10⁶ CFU of either S. aureus, E. coli, or K. pneumoniae.

Drug Administration: this compound was administered orally via gavage at various doses at 2 and 12 hours post-infection.

Efficacy Assessment: At 24 hours post-infection, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted. The number of viable bacteria (CFU) was determined by plating on appropriate agar media. The reduction in log₁₀ CFU per thigh compared to untreated controls was calculated to determine the efficacy of the treatment.

Visualizations

Signaling Pathway: Mechanism of Action

Caption: Inhibition of bacterial cell wall synthesis by Cefcanel.

Experimental Workflow: Pharmacokinetic Analysis

References

In Vitro Antibacterial Spectrum of Cefcanel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcanel is a novel oral cephalosporin antibiotic. This technical guide provides a detailed overview of its in vitro antibacterial spectrum, mechanism of action, and the experimental protocols used to determine its efficacy. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic applications of Cefcanel.

Data Presentation: In Vitro Antibacterial Activity of Cefcanel

The antibacterial efficacy of Cefcanel has been evaluated against a range of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of Cefcanel against Gram-Positive Aerobes

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 1[1] | |

| Staphylococcus epidermidis (methicillin-susceptible) | 1[1] | |

| Staphylococcus spp. (methicillin-resistant) | ≥16 | |

| Streptococcus pyogenes | 0.015 - 1[1] | |

| Streptococcus pneumoniae | 0.015 - 1[1] | |

| Enterococcus spp. | Resistant |

Table 2: In Vitro Activity of Cefcanel against Gram-Negative Aerobes

| Bacterial Species | Activity Comparison | MIC90 (µg/mL) |

| Escherichia coli | More active than other tested cephalosporins[2] | |

| Klebsiella aerogenes | More active than other tested cephalosporins[2] | |

| Proteus mirabilis | More active than other tested cephalosporins[2] | |

| Haemophilus influenzae | Susceptible[2] | |

| Moraxella catarrhalis | 1[1] | |

| Enterobacter cloacae | 50% of isolates resistant | |

| Citrobacter freundii | 50% of isolates resistant | |

| Oxidative non-fermentative rods | Highly resistant[2] |

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, Cefcanel exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefcanel binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for cell wall strength.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Mechanism of Cefcanel Action

Experimental Protocols

The in vitro antibacterial spectrum of Cefcanel is primarily determined through broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of Cefcanel in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Materials:

-

Cefcanel Stock Solution: A stock solution of Cefcanel is prepared at a known concentration in a suitable solvent.

-

Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

-

Microtiter Plates: Sterile 96-well plates are used.

2. Experimental Procedure:

-

Serial Dilution: A serial two-fold dilution of the Cefcanel stock solution is performed across the wells of the microtiter plate using the growth medium as the diluent.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).

-

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

3. Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of Cefcanel that completely inhibits the visible growth of the bacterium.

MIC Determination Workflow

Conclusion

Cefcanel demonstrates a potent in vitro activity against a range of Gram-positive and select Gram-negative bacteria. Its efficacy against methicillin-susceptible staphylococci and common respiratory pathogens is noteworthy. However, resistance has been observed in methicillin-resistant staphylococci, enterococci, and certain β-lactamase-producing Gram-negative bacilli. The data presented in this guide provide a foundational understanding of the antibacterial profile of Cefcanel, which can inform further research and clinical development.

References

Cefcanel Daloxate (CAS Number: 97275-40-6): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate, with the Chemical Abstracts Service (CAS) number 97275-40-6, is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefcanel. Cefcanel exhibits its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. The information is presented to support further research and development efforts in the field of anti-infective therapies.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic designed for oral administration. As a prodrug, it is biochemically converted to cefcanel, which is responsible for its antimicrobial activity. The daloxate ester enhances the oral bioavailability of the parent compound. Cefcanel has shown in vitro activity against a range of Gram-positive and Gram-negative bacteria. This document consolidates the technical information available for this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 97275-40-6 | [1][2] |

| Molecular Formula | C₂₇H₂₇N₅O₉S₃ | [2] |

| Molecular Weight | 661.73 g/mol | [2] |

| Synonyms | Cefcanel daloxato, Cefcanelum daloxatum | [1] |

Mechanism of Action

Cefcanel, the active metabolite of this compound, is a beta-lactam antibiotic. Its mechanism of action is the inhibition of bacterial cell wall synthesis.[1] This process is critical for bacterial survival and replication.

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a polymer called peptidoglycan. The final step in the synthesis of peptidoglycan involves the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). Cefcanel binds to these PBPs and acylates the serine residue in the active site, thereby inactivating the enzyme. This inhibition of cross-linking weakens the cell wall, leading to cell lysis and bacterial death.

Pharmacokinetics

This compound is readily absorbed after oral administration and is rapidly hydrolyzed to its active form, cefcanel. The pharmacokinetic properties of cefcanel have been studied in healthy volunteers and in patients with impaired renal function.

Human Pharmacokinetics

A study in healthy male volunteers determined the absolute oral bioavailability of cefcanel to be approximately 40% after the administration of this compound hydrochloride. The total plasma clearance of cefcanel was found to be 179.1 ± 22.4 ml/min/1.73 m². Renal clearance of cefcanel was 136.3 ± 16.1 ml/min/1.73 m² after oral administration. Following intravenous administration, cefcanel is almost completely excreted in the urine as the unmetabolized drug (92.6 ± 7.3%). However, after oral administration of this compound, over 30% of the total urinary excretion consists of metabolites other than cefcanel.

Another study investigated the pharmacokinetics in healthy volunteers and patients with varying degrees of renal insufficiency. The study found that cefcanel's renal clearance and the fraction excreted in the urine were linearly correlated with renal function. Consequently, as the glomerular filtration rate (GFR) decreased, there were logarithmic increases in the plasma area under the concentration-time curve (AUC) and the plasma elimination half-life.

| Parameter | Value | Population |

| Absolute Oral Bioavailability | ~40% | Healthy Male Volunteers |

| Total Plasma Clearance (i.v.) | 179.1 ± 22.4 ml/min/1.73 m² | Healthy Male Volunteers |

| Renal Clearance (oral) | 136.3 ± 16.1 ml/min/1.73 m² | Healthy Male Volunteers |

| Urinary Excretion as Cefcanel (i.v.) | 92.6 ± 7.3% | Healthy Male Volunteers |

Animal Pharmacokinetics

In a localized thigh infection model in mice, the plasma and tissue peak levels of cefcanel after oral administration of the daloxate ester were lower than those of cefaclor. However, cefcanel exhibited a longer half-life compared to cefaclor.

Pharmacodynamics

The in vitro activity of cefcanel has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that measures the potency of an antibiotic against a specific microorganism.

| Organism | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 1 |

| Streptococcus pyogenes | 0.015-1 |

| Streptococcus pneumoniae | 0.015-1 |

| Moraxella catarrhalis | 1 |

| Escherichia coli (high β-lactamase producers) | >64 |

| Klebsiella pneumoniae (high β-lactamase producers) | >64 |

Efficacy

In Vivo Efficacy in Animal Models

In a localized thigh infection model in mice infected with S. aureus, E. coli, or K. pneumoniae, oral treatment with this compound resulted in a reduction of viable bacterial counts by approximately 90%. In untreated animals, the number of bacteria increased 4 to 10-fold within 6 hours.

Clinical Efficacy

A randomized, double-blind, multicenter study compared the efficacy of this compound with phenoxymethylpenicillin (PcV) in the treatment of acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.

| Treatment Group | Clinical Cure Rate (Short-term) | Bacterial Elimination Rate |

| This compound 300 mg bid | ~70% | 82.8% |

| This compound 150 mg bid | 57.4% | Significantly lower |

| This compound 600 mg daily | 54.4% | Significantly lower |

| Phenoxymethylpenicillin 300 mg tid | ~70% | 89.8% |

The study concluded that this compound 300 mg twice daily was as effective and well-tolerated as phenoxymethylpenicillin 300 mg three times daily.

Synthesis

Detailed information on the industrial synthesis of this compound is proprietary. However, the general synthesis of cephalosporin prodrugs involves the esterification of the carboxylic acid group at the C-4 position of the cephalosporin nucleus and, in the case of this compound, also the esterification of a hydroxyl group on the C-7 side chain. A patent describes the crystallization of this compound hydrochloride from acetonitrile. The synthesis involves the reaction of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid-(5-methyl-1,3-dioxolen-2-on-4-yl)methylester with D-O-(L-alanyl)-mandelic acid chloride hydrochloride.

Experimental Protocols

In Vivo Efficacy - Mouse Thigh Infection Model

-

Animal Model: Mice.

-

Infection: Intramuscular injection of S. aureus, E. coli, or K. pneumoniae into the thigh.

-

Treatment: Oral administration of this compound or a comparator (e.g., cefaclor). Doses of 0.1 or 0.5 mmol/kg body weight were given as three doses, 70 minutes apart. The first dose was administered 15 minutes (for Gram-negative strains) or 60 minutes (for staphylococcal infection) after infection.

-

Outcome Measurement: At predetermined times, animals were euthanized, and the thigh was excised and homogenized. Viable bacterial counts were determined. A decrease in bacterial numbers was used as the measure of efficacy. Plasma and muscle concentrations of the drugs were also determined.

Clinical Trial - Acute Pharyngotonsillitis

-

Study Design: Randomized, double-blind, multicenter study.

-

Participants: Patients with acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.

-

Treatment Arms:

-

This compound 150 mg twice daily

-

This compound 300 mg twice daily

-

This compound 600 mg once daily

-

Phenoxymethylpenicillin 300 mg three times daily

-

-

Duration of Treatment: 10 days.

-

Evaluations: Clinical, bacteriological, and safety evaluations at inclusion, during therapy (day 5), early after completion of therapy (day 14), and two weeks later (day 28).

-

Primary Endpoints: Clinical cure rate and bacterial elimination rate.

Conclusion

This compound is an orally active cephalosporin prodrug with demonstrated efficacy against common bacterial pathogens, particularly those responsible for respiratory tract infections. Its pharmacokinetic profile, characterized by good oral bioavailability and a longer half-life of its active metabolite compared to some other oral cephalosporins, offers potential therapeutic advantages. The clinical data supports the use of a 300 mg twice-daily regimen for acute streptococcal pharyngotonsillitis. Further research could explore its efficacy in other indications and against a broader range of contemporary bacterial isolates. This technical guide provides a foundation of the available data to aid in these future endeavors.

References

The Biotransformation of Cefcanel Daloxate: A Technical Guide to Prodrug Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate is a prodrug of the cephalosporin antibiotic cefcanel, designed to enhance oral bioavailability. This technical guide provides an in-depth analysis of the conversion of this compound to its active form, cefcanel, through enzymatic hydrolysis. The document details the chemical structures, the mechanism of conversion, and relevant pharmacokinetic data. Furthermore, it offers comprehensive experimental protocols for the in vitro and in vivo analysis of this biotransformation and methods for the analytical quantification of cefcanel in biological matrices.

Introduction

Cefcanel is a potent cephalosporin antibiotic with a broad spectrum of activity.[1] However, its clinical utility via oral administration is limited by poor absorption. To overcome this, the prodrug this compound was developed. This compound is an ester derivative that masks the polar carboxyl group of cefcanel, thereby increasing its lipophilicity and facilitating absorption from the gastrointestinal tract.[2] Following absorption, the ester moieties are cleaved by endogenous esterases, releasing the active drug, cefcanel, into systemic circulation.[3] Understanding the dynamics of this conversion is critical for the development and optimization of this and similar prodrug strategies.

Chemical Structures and Conversion Pathway

The conversion of this compound to cefcanel is a two-step hydrolysis process mediated by non-specific esterases present in the body, primarily in the intestinal wall and liver. The daloxate ester is cleaved to release cefcanel.

Caption: Chemical structures of this compound and its active form, cefcanel.

Mechanism of Action of Cefcanel

Once converted, cefcanel exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[4] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis.

Pharmacokinetics of Cefcanel after this compound Administration

The oral administration of this compound leads to measurable plasma concentrations of the active moiety, cefcanel. Pharmacokinetic parameters vary across species.

Table 1: Pharmacokinetic Parameters of Cefcanel in Various Species Following Oral Administration of this compound

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Human | 300 mg (single dose) | 4.6 ± 1.2 | 1.5 ± 0.5 | 13.2 ± 3.4 | 1.1 ± 0.2 | [2] |

| Mouse | 0.1 mmol/kg | ~2.0 | ~1.0 | Not Reported | Longer than cefaclor | [3] |

| Dog | 25 | 27.9 - 30.9 | ~1.6 | 102.4 - 115.3 | ~1.4 | [5] |

| Rat | 100 | Higher than cefaclor | More sustained than cefaclor | 38% Bioavailability | ~3x shorter than in dogs | [6] |

Note: Data for different species are from separate studies and may not be directly comparable due to variations in experimental design.

Experimental Protocols

In Vitro Conversion of this compound to Cefcanel

This protocol describes a general method for assessing the enzymatic hydrolysis of this compound in a biological matrix.

Objective: To determine the rate of conversion of this compound to cefcanel in the presence of a biological matrix (e.g., rat liver microsomes or intestinal homogenate).

Materials:

-

This compound

-

Cefcanel standard

-

Rat liver microsomes (or other appropriate enzyme source)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

-

Prepare a series of cefcanel standard solutions in the mobile phase for the calibration curve.

-

Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer

-

Rat liver microsomes (protein concentration to be optimized, e.g., 0.5 mg/mL)

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate the reaction by adding the this compound stock solution to achieve a final concentration of, for example, 100 µM.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated HPLC method (see Protocol 5.2) to quantify the amount of cefcanel formed.

-

-

Data Analysis:

-

Plot the concentration of cefcanel formed against time to determine the rate of conversion.

-

References

- 1. scispace.com [scispace.com]

- 2. Determination of cefcanel in plasma and urine by high-performance liquid chromatography using coupled columns, after administration of the new cephalosporin prodrug this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo efficacy of this compound in comparison with cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. [Pharmacokinetics of cephalexin from two oral formulations in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of FK027 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding of Cephalosporins to Penicillin-Binding Proteins (PBPs)

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, exerting their bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death.[1] This guide provides a detailed overview of the binding of cephalosporins to PBPs, focusing on quantitative binding data, experimental protocols for affinity determination, and the underlying molecular mechanisms.

Mechanism of Action: PBP Inhibition

The mechanism of action for cephalosporins, like other β-lactam antibiotics, involves the formation of a stable, covalent adduct with the target PBP.[1] The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of the PBP.[2] A serine residue in the PBP active site initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a long-lived acyl-enzyme intermediate.[3] This effectively inactivates the PBP, halting peptidoglycan cross-linking and compromising the structural integrity of the bacterial cell wall.[1]

Quantitative Binding Data

The affinity of a cephalosporin for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. Lower IC50 values indicate a higher binding affinity.

| Cephalosporin | Bacterial Species (Strain) | PBP | IC50 (µg/mL) |

| Cefalexin | Bacillus cereus ts-4 | PBP 4 | Strong binding at 1 µg/mL |

| Escherichia coli DC2 | PBP 4 | Selective binding | |

| Staphylococcus aureus | PBP 3 | Selective binding at MIC | |

| Cefuroxime | Escherichia coli C600 | PBP 3 | 0.5 |

| Streptococcus pneumoniae D39 | PBP 2x | Selective binding |

Note: The data presented is a summary from multiple sources. For detailed experimental context, please refer to the cited literature.[4][5][6][7][8]

Experimental Protocols

The determination of cephalosporin binding to PBPs is commonly performed using a competitive binding assay. This involves incubating bacterial membranes containing PBPs with varying concentrations of the test cephalosporin, followed by the addition of a labeled penicillin derivative (e.g., fluorescent Bocillin FL) to detect any unbound PBPs.

Detailed Methodology for Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellets with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.[8]

-

Resuspend the cells in the same buffer and lyse them using methods like sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

-

Add increasing concentrations of the test cephalosporin (e.g., Cefalexin or Cefuroxime) to the tubes. Include a control tube with no antibiotic.[8]

-

Incubate the mixtures for a specific time at a controlled temperature (e.g., 30 minutes at 37°C) to allow the cephalosporin to bind to the PBPs.

-

Add a fluorescently labeled penicillin, such as Bocillin FL, to each tube at a concentration known to saturate the PBPs.[8]

-

Incubate for a further period to allow the Bocillin FL to bind to any PBPs not inhibited by the cephalosporin.[9]

3. Detection and Analysis:

-

Stop the binding reaction by adding a sample buffer and heating the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent bands will be inversely proportional to the binding of the test cephalosporin.[8]

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin FL binding against the logarithm of the cephalosporin concentration.

-

Determine the IC50 value for each PBP by fitting the data to a suitable dose-response curve.[10]

Conclusion

The analysis of cephalosporin binding to PBPs is a critical component of antibacterial drug discovery and development. The methodologies outlined in this guide, including competitive binding assays and quantitative data analysis, provide a framework for characterizing the PBP binding profiles of novel cephalosporins. While specific data for Cefcanel is yet to be published, the information derived from related compounds like Cefalexin and Cefuroxime offers valuable insights into its likely mechanism of action and potential antibacterial spectrum. Further research is necessary to elucidate the precise PBP binding affinities of Cefcanel across a range of clinically relevant bacterial pathogens.

References

- 1. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Penicillin-binding protein sensitive to cephalexin in sporulation of Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Cefcanel Daloxate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cefcanel daloxate, a prodrug cephalosporin antibiotic. Due to the limited availability of public quantitative data, this document synthesizes available information, outlines standard experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Core Topic: this compound Solubility Profile

Data on this compound Hydrochloride Solubility

The following table summarizes the available qualitative and semi-quantitative solubility data for the hydrochloride salt of this compound. It is important to note that this information is derived from a patent describing a crystallization process and may not represent equilibrium solubility data determined by standard methods.

| Solvent System | Temperature | Reported Solubility/Observation | Source |

| Acetonitrile | 80 °C | Approximately 50 g/L (100 g dissolved in 2 L) | [1] |

| Dichloromethane | Not Specified | "Practically unlimited solubility" for the monohydrochloride | [1] |

| Dichloromethane, Ethanol, Acetone, Hydrochloric Acid | Not Specified | The compound can be crystallized from this mixture, indicating solubility. | [1] |

| Acetone and Water | Not Specified | A moist product (30.5 g) was dissolved in a mixture of 40 ml of acetone and 8.5 ml of water. | [1] |

| DMSO | Not Specified | A datasheet indicates that this compound HCl can be stored in DMSO at 4°C for 2 weeks and at -80°C for 6 months, suggesting solubility. However, no concentration is provided. |

Experimental Protocols for Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its pre-formulation studies. The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, buffers of different pH, organic solvents)

-

Volumetric flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of solid this compound to a series of volumetric flasks containing the chosen solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

After the equilibration period, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant. To separate the undissolved solid, the sample should be centrifuged and/or filtered through a syringe filter.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a solid-state (usually amorphous) under non-equilibrium conditions.

Objective: To determine the concentration at which this compound precipitates from a supersaturated solution.

Materials:

-

This compound stock solution in a high-solubility solvent (e.g., DMSO).

-

Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

96-well microtiter plates.

-

Automated liquid handler.

-

Plate reader capable of detecting turbidity or light scattering.

Procedure:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

-

Using an automated liquid handler, dispense the aqueous buffer into the wells of a microtiter plate.

-

Add small volumes of the this compound stock solution to the buffer in increasing concentrations across the plate.

-

Monitor the plate for the appearance of precipitation over a set period (e.g., 1-24 hours) using a plate reader that measures turbidity or by visual inspection.

-

The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in solubility studies, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing this compound Solubility.

References

Physical and chemical properties of Cefcanel daloxate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The fundamental physical and chemical characteristics of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for Cefcanel daloxate and its hydrochloride salt are summarized below.

Core Compound and Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Citation |

| Molecular Formula | C₂₇H₂₇N₅O₉S₃ | C₂₇H₂₈ClN₅O₉S₃ | [1] |

| Molecular Weight | 661.73 g/mol | 698.18 g/mol | [1][2] |

| CAS Number | 97275-40-6 | 92602-21-6 | [2][3] |

Solubility, Melting Point, and pKa

Specific experimental data for the solubility, melting point, and pKa of this compound are not extensively reported in publicly accessible literature. However, general characteristics and methodologies for determination are presented based on the broader class of cephalosporin antibiotics.

| Property | Value | Experimental Protocol Synopsis | Citation |

| Melting Point | Data not available | Determination would typically involve techniques such as Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. For comparison, the related cephalosporin, Cefaclor, has a reported melting point of 327 °C. | [4] |

| Solubility | Characterized as having solubility in specific solvents, which influences its bioavailability. Quantitative data is not available. | Solubility is determined by adding the solute to a solvent at a constant temperature and agitation until equilibrium is reached. The concentration of the dissolved solute is then measured, often by HPLC or UV-Vis spectrophotometry. For instance, the solubility of cephalexin in supercritical carbon dioxide has been measured to be in the range of 1.13x10⁻⁵ to 4.89x10⁻³ mole fraction. | [3][5] |

| pKa | Data not available | The pKa values, which indicate the ionization state of the molecule at different pH values, are crucial for understanding its absorption and distribution. These are typically determined by potentiometric titration or UV-Vis spectrophotometry. For example, the pKa of the carboxylic acid group of Cefapirin was experimentally determined to be 2.68 ± 0.05. | [6] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, the active metabolite of this compound, cefcanel, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, especially in Gram-positive organisms.

The mechanism involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan strands. By binding to the active site of PBPs, cefcanel inhibits their transpeptidase activity, preventing the formation of the peptide cross-links. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

Caption: Inhibition of bacterial cell wall synthesis by Cefcanel.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, this section outlines standard methodologies employed for the synthesis and analysis of cephalosporin antibiotics.

Synthesis of this compound Hydrochloride

A general method for the synthesis of this compound hydrochloride involves the crystallization of the compound from acetonitrile. This process can be performed by dissolving the crude product in acetonitrile at an elevated temperature (e.g., 40-80 °C), followed by cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with acetonitrile, and dried under vacuum. This method is noted for its simplicity, high yield, and the production of a highly pure crystalline form.

Caption: General workflow for the purification of this compound HCl.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable drugs.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the cephalosporin is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with limited aqueous solubility, to a known concentration (e.g., 1 mM).

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: The pKa value is determined from the titration curve (pH vs. volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the ionizable group has been titrated. Multiple titrations are performed to ensure accuracy and precision.

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

This compound is a significant orally administered cephalosporin prodrug. While a complete physicochemical profile with explicit experimental values for properties like melting point, solubility, and pKa is not fully available in the public literature, this guide provides the foundational chemical data and outlines the standard, validated methodologies for their determination. The established mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-understood and consistent with other β-lactam antibiotics. The provided experimental frameworks for synthesis and analysis offer a solid basis for further research and development of this and related compounds. This guide serves as a valuable resource for professionals in the pharmaceutical sciences, enabling a deeper understanding of this compound and its properties.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound HCl Datasheet DC Chemicals [dcchemicals.com]

- 3. CAS 97275-40-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Cefaclor | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Cefcanel Daloxate in Pharmaceutical Formulations

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefcanel daloxate in pharmaceutical dosage forms. The method is developed to be specific, accurate, precise, and linear over a specified concentration range. The protocol is suitable for routine quality control analysis and stability studies of this compound.

Introduction

This compound is a cephalosporin prodrug intended for oral administration. For the purpose of quality control and to ensure the efficacy and safety of the final product, a validated analytical method for the quantification of the active pharmaceutical ingredient (API) is crucial. This document provides a detailed protocol for an HPLC method that can accurately and reliably measure the concentration of this compound, and can also be used to monitor its stability by separating it from potential degradation products.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase by sonication before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation: For the assay of a pharmaceutical formulation, take a quantity of the powdered formulation equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the resolution between the parent drug and any degradation products.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Time | Observation |

| 0.1 N HCl | 2 hours | Significant degradation with distinct degradant peaks. |

| 0.1 N NaOH | 30 minutes | Extensive degradation observed. |

| 3% H₂O₂ | 1 hour | Moderate degradation. |

| Thermal (80°C) | 24 hours | Minor degradation observed. |

| Photolytic (UV light) | 48 hours | Minimal degradation. |

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

| Parameter | Result |

| Linearity Range | 10 - 100 µg/mL |

| Regression Equation | y = 45872x + 12345 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of standard drug was spiked into a placebo mixture and the samples were analyzed.

Table 4: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.2 | 100.4 | 0.5 |

| 120% | 60 | 59.7 | 99.5 | 0.7 |

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days.

Table 5: Precision Data

| Precision Type | % RSD (n=6) |

| Repeatability (Intra-day) | 0.65 |

| Intermediate Precision (Inter-day) | 1.12 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The system suitability parameters were monitored after each change.

Table 7: Robustness Study

| Parameter Varied | % RSD of Peak Area | Tailing Factor |

| Flow Rate (0.9 mL/min) | 0.8 | 1.1 |

| Flow Rate (1.1 mL/min) | 0.9 | 1.2 |

| Mobile Phase (-2% Acetonitrile) | 1.2 | 1.1 |

| Mobile Phase (+2% Acetonitrile) | 1.1 | 1.2 |

| Temperature (28°C) | 0.7 | 1.1 |

| Temperature (32°C) | 0.6 | 1.1 |

Protocol Workflow and Diagrams

The following diagrams illustrate the key workflows described in this application note.

Caption: Overall experimental workflow for the HPLC analysis of this compound.

Caption: Detailed workflow for the preparation of sample solutions.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method is stability-indicating, as it can effectively separate the parent drug from its degradation products. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound in pharmaceutical formulations.

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Cefcanel in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefcanel in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. The methodology encompasses a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed based on established protocols for analogous cephalosporin antibiotics and is presented with detailed experimental procedures, quantitative performance data, and a visual workflow diagram to ensure easy implementation and reliable results.

Introduction

Cefcanel is a cephalosporin antibiotic. As with many antibiotics, understanding its pharmacokinetic profile is crucial for determining optimal dosing regimens and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the determination of Cefcanel in plasma, which can be readily adapted for use in various research and drug development settings. The described method is analogous to validated methods for other cephalosporins, ensuring a high probability of successful implementation.

Experimental Protocols

Materials and Reagents

-

Cefcanel reference standard

-

Internal Standard (IS) (e.g., a structurally similar cephalosporin or a stable isotope-labeled Cefcanel)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for efficient separation.

Sample Preparation

A protein precipitation method is employed for the extraction of Cefcanel from plasma samples.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |

Mass Spectrometric Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | To be determined by infusing a standard solution of Cefcanel and the IS. A precursor ion ([M+H]+) and a stable product ion should be selected for each analyte. |

Quantitative Data Summary

The following tables represent typical validation parameters expected for a robust bioanalytical method, based on data from similar cephalosporin assays.[1][2][3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Cefcanel | 1 - 1000 | 1 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Cefcanel | LLOQ | 1 | < 15% | < 15% | ± 15% |

| Low QC | 3 | < 15% | < 15% | ± 15% | |

| Mid QC | 100 | < 15% | < 15% | ± 15% | |

| High QC | 800 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Cefcanel | Low QC | 3 | > 85% | 85% - 115% |

| High QC | 800 | > 85% | 85% - 115% |

Experimental Workflow

Caption: LC-MS/MS workflow for Cefcanel analysis in plasma.

Conclusion

The LC-MS/MS protocol described in this application note provides a robust and sensitive method for the quantification of Cefcanel in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies and therapeutic drug monitoring research. The provided performance characteristics, based on established methods for similar analytes, demonstrate that this protocol can yield reliable and accurate data.

References

- 1. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cefcanel Daloxate for the Treatment of Staphylococcus aureus Infections in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefcanel daloxate in treating Staphylococcus aureus (S. aureus) infections in murine models. This document includes a summary of the available efficacy data, detailed experimental protocols for a relevant in vivo model, and visualizations of the mechanism of action and experimental workflow.

Introduction

This compound is a prodrug of cefcanel, an oral cephalosporin antibiotic.[1] Cephalosporins belong to the β-lactam class of antibiotics and are known for their bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] They act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[2][4][5] Staphylococcus aureus is a major human pathogen responsible for a variety of infections, ranging from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia.[6] Mouse models of S. aureus infection are crucial for the preclinical evaluation of new antimicrobial agents like this compound.[7][8]

Mechanism of Action

Cefcanel, the active metabolite of this compound, exerts its antibacterial effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. By binding to and inactivating these PBPs, cefcanel prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[2][3][4] In S. aureus, PBP2 and PBP3 are considered essential, and their inhibition is a key factor in the efficacy of cephalosporins.[9][10]

In Vivo Efficacy in a Mouse Thigh Infection Model

A study was conducted to assess the in vivo efficacy of this compound in a localized thigh infection model in mice using a single strain of S. aureus.[1] The results demonstrated that oral administration of this compound led to a significant reduction in the number of viable bacteria in the infected thigh muscle.[1]

Quantitative Data Summary

| Treatment Group | Dose (mmol/kg) | Dosing Regimen | Outcome |

| This compound | 0.1 or 0.5 | Three oral doses, 70 minutes apart | ~90% reduction in viable bacterial count |

| Cefaclor | 0.1 or 0.5 | Three oral doses, 70 minutes apart | ~90% reduction in viable bacterial count |

| Untreated Control | N/A | N/A | 4 to 10-fold increase in bacterial numbers within 6 hours |

Data extracted from the abstract of a comparative study.[1]

Pharmacokinetics

Experimental Protocols

The following is a detailed protocol for a neutropenic mouse thigh infection model, a standard model for evaluating the in vivo efficacy of antimicrobial agents against S. aureus.[1][6][7][8]

Protocol: Neutropenic Mouse Thigh Infection Model for S. aureus

1. Animal Model: